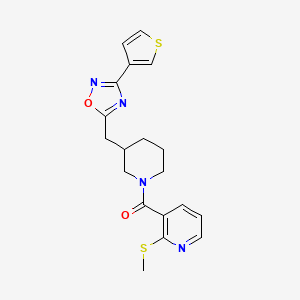

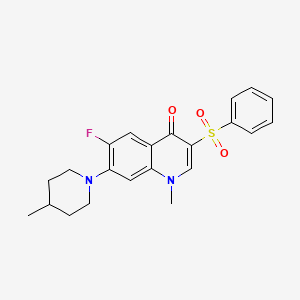

(2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Isomorphous Methyl- and Chloro-substituted Analogues

The paper by Swamy et al. (2013) discussed isomorphous structures related to the chemical compound , focusing on structures like 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone. This research highlighted the complexities in analyzing such structures due to extensive disorder, which can pose challenges in automatic detection during data-mining procedures, emphasizing the importance of careful structural analysis in the field of heterocyclic chemistry (Swamy et al., 2013).

Heterocyclic Replacement in Histamine H3 Receptor Antagonists

Swanson et al. (2009) explored small molecules with a heterocyclic core for their in vitro affinity at the human histamine H(3) receptor. Their study produced compounds with diverse central hetero-aromatic linkers, including pyridine, pyrazine, and thiophene. This research is significant as it contributed to understanding the potential of heterocyclic compounds in medicinal chemistry, especially as selective antagonists in receptor targeting (Swanson et al., 2009).

Bioactivity and Enzyme Inhibition

Enzyme Inhibitory Activities of Thiophene-Based Compounds

The study by Cetin et al. (2021) on 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives revealed significant in vitro enzyme inhibitory activities. The study showcased the potential of thiophene-based heterocyclic compounds as enzyme inhibitors, providing insights into the structural basis of their bioactivity and potential applications in pharmacology (Cetin et al., 2021).

Chemical Synthesis and Characterization

Novel Thieno-Fused Bicyclic Compounds

Mabkhot et al. (2015) synthesized new substituted thieno-fused bicyclic compounds, demonstrating the potential of thieno[2,3-b]pyridine scaffolds in synthesizing heterocyclic compounds. Their research provided valuable structural insights into these compounds, enriching the knowledge base on heterocyclic chemistry and its applications (Mabkhot et al., 2015).

Synthesis of Thieno[2,3-b]-Thiophene Derivatives

Mabkhot et al. (2010) reported a convenient synthesis route for thieno-[2,3-b]thiophene derivatives, showcasing the versatility and potential of these compounds in various applications. The research provided a facile synthesis approach, contributing to the broader utilization of such heterocyclic compounds in different scientific fields (Mabkhot et al., 2010).

Propriétés

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S2/c1-26-18-15(5-2-7-20-18)19(24)23-8-3-4-13(11-23)10-16-21-17(22-25-16)14-6-9-27-12-14/h2,5-7,9,12-13H,3-4,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHIOKISQNZWCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2636646.png)

![N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B2636648.png)

![N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide](/img/structure/B2636651.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2636658.png)

![N-Cyclopropyl-N-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2636662.png)

![N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2636665.png)

![2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2636667.png)